Terbutaline

Vue d'ensemble

Description

La terbutaline est un agoniste synthétique des récepteurs bêta-2 adrénergiques principalement utilisé comme bronchodilatateur pour gérer les symptômes de l’asthme et comme tocolytique pour retarder le travail prématuré . Elle a été synthétisée pour la première fois en 1966 et a été mise en usage médical dans les années 1970 . La this compound est connue pour son action rapide et son efficacité pour détendre les muscles lisses bronchiques et utérins .

Applications De Recherche Scientifique

Terbutaline has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving beta-2 adrenergic receptor agonists.

Biology: this compound is studied for its effects on bronchial and uterine smooth muscles.

Medicine: It is used to manage asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease.

Mécanisme D'action

La terbutaline exerce ses effets en stimulant les récepteurs bêta-2 adrénergiques, ce qui conduit à l’activation de l’adénylcyclase intracellulaire . Cette enzyme catalyse la conversion de l’adénosine triphosphate en adénosine monophosphate cyclique (AMPc), ce qui entraîne la relaxation des muscles lisses bronchiques et utérins . L’augmentation des niveaux d’AMPc inhibe la libération de médiateurs d’hypersensibilité immédiate à partir des mastocytes .

Composés similaires :

Salbutamol : Un autre agoniste des récepteurs bêta-2 adrénergiques utilisé pour le traitement de l’asthme.

Salmétérol : Un agoniste bêta-2 à action prolongée avec une action plus lente, mais une durée d’action plus longue que la this compound.

Unicité de la this compound : La this compound est unique en raison de son action rapide et de son efficacité dans les applications respiratoires et obstétricales . Contrairement au salmétérol, qui a une action plus lente, la this compound procure un soulagement rapide du bronchospasme . De plus, son utilisation comme tocolytique pour retarder le travail prématuré la distingue des autres agonistes bêta-2 .

Analyse Biochimique

Biochemical Properties

Terbutaline acts on the beta-2 receptors located in bronchial, vascular, and uterine smooth muscle . It stimulates the production of cyclic adenosine-3′,5′-monophosphate by activating the enzyme adenyl cyclase . This leads to a decrease in intracellular calcium, which in turn inhibits the contractility of smooth muscle cells .

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with beta-2 receptors. By stimulating these receptors, this compound triggers a series of biochemical reactions that lead to the relaxation of smooth muscle cells in the bronchi, blood vessels, and uterus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-2 receptors, leading to the activation of adenyl cyclase . This enzyme then catalyzes the conversion of ATP to cyclic adenosine-3′,5′-monophosphate (cAMP), which acts as a second messenger within the cell . The increase in cAMP levels leads to a series of intracellular events, including the inhibition of smooth muscle cell contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, studies have shown that the time to reach maximum plasma concentration (Tmax) is prolonged, and maximum plasma concentration (Cmax) is lowered after exercise .

Metabolic Pathways

This compound is involved in the cAMP pathway, where it interacts with the enzyme adenyl cyclase . By activating this enzyme, this compound increases the production of cAMP, which then influences various metabolic processes within the cell .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de la terbutaline implique plusieurs étapes, commençant par la préparation des intermédiaires clés. Une méthode courante implique la bromation de la 3,5-dibenzyloxyacétophénone, suivie d’une condensation avec la tert-butylamine pour former l’intermédiaire 2-(N-benzyl tert-butylamino)-1-(3,5-dibenzyloxy phényl) éthanone . Cet intermédiaire est ensuite soumis à une réduction par hydrogénation pour éliminer les groupes protecteurs benzyliques, donnant la this compound .

Méthodes de production industrielle : En milieu industriel, le sulfate de this compound est souvent préparé pour l’inhalation par aérosol. Le processus implique la dissolution du sulfate de this compound dans de l’eau pour injection, l’ajustement du pH, la désoxygénation de la solution avec de l’azote, puis le remplissage et la fermeture du produit dans des conditions stériles . Cette méthode garantit une stérilité élevée et une qualité de produit stable .

Analyse Des Réactions Chimiques

Types de réactions : La terbutaline subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Par exemple, lors de sa synthèse, la bromation et la réduction par hydrogénation sont des étapes clés .

Réactifs et conditions courants :

Bromation : La dibromehydantoïne est utilisée comme réactif de bromation.

Réduction : La réduction par hydrogénation est utilisée pour éliminer les groupes protecteurs benzyliques.

Principaux produits : Le principal produit formé à partir de ces réactions est la this compound elle-même, avec une pureté et un rendement élevés .

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans des études impliquant des agonistes des récepteurs bêta-2 adrénergiques.

Biologie : La this compound est étudiée pour ses effets sur les muscles lisses bronchiques et utérins.

Médecine : Elle est utilisée pour gérer l’asthme, la bronchite, l’emphysème et la maladie pulmonaire obstructive chronique.

Comparaison Avec Des Composés Similaires

Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.

Formoterol: A long-acting beta-2 agonist with a rapid onset of action, used for both relief and maintenance treatment in asthma.

Salmeterol: A long-acting beta-2 agonist with a slower onset of action but a longer duration compared to terbutaline.

Uniqueness of this compound: this compound is unique due to its rapid onset of action and effectiveness in both respiratory and obstetric applications . Unlike salmeterol, which has a slower onset, this compound provides quick relief from bronchospasm . Additionally, its use as a tocolytic to delay preterm labor sets it apart from other beta-2 agonists .

Propriétés

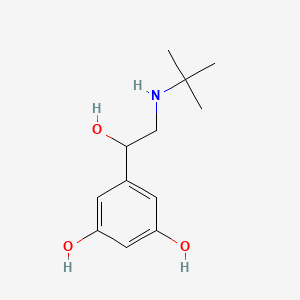

IUPAC Name |

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTYSIMOBUGWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23031-32-5 (Sulfate) | |

| Record name | (+-)-Terbutaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021310 | |

| Record name | Terbutaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.84e+00 g/L | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terbutaline is a selective beta-2 adrenergic receptor agonist. Agonism of these receptors in bronchioles activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP decreases intracellular calcium, activating protein kinase A, inactivating myosin light-chain kinase, activating myosin light-chain phosphatase, and finally relaxing smooth muscle in the bronchiole. | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23031-25-6 | |

| Record name | Terbutaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Terbutaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbutaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUTALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ONU3L3PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 122 °C | |

| Record name | Terbutaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbutaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.